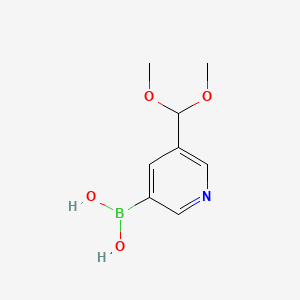

5-(Dimethoxymethyl)pyridine-3-boronic acid

Description

Significance of Pyridine-Based Scaffolds in Chemical Research

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. nih.govarkat-usa.orgorgsyn.org Its unique electronic properties, arising from the electronegative nitrogen atom which imparts a dipole moment and influences the ring's reactivity, make it a versatile building block in numerous fields. nih.govarkat-usa.org Pyridine and its derivatives are not only widely used as solvents and reagents in organic synthesis but are also integral components of many commercial products. nih.govsigmaaldrich.combeilstein-journals.org

In the realm of medicinal chemistry , pyridine scaffolds are considered "privileged structures" due to their frequent appearance in biologically active compounds and approved drugs. nih.govchemenu.comcymitquimica.com The nitrogen atom can act as a hydrogen bond acceptor and can be protonated, which can enhance the solubility and bioavailability of drug molecules. nih.govnih.gov Consequently, pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. sigmaaldrich.comnih.govnih.gov In fact, over 7,000 existing drug molecules incorporate a pyridine nucleus. nih.gov

The applications of pyridine-based scaffolds extend to agrochemicals , where they are found in a variety of herbicides, insecticides, and fungicides. arkat-usa.orgsigmaaldrich.combeilstein-journals.org The specific chemical properties of the pyridine ring contribute to the high efficacy and selectivity of these agricultural products. sigmaaldrich.com

Furthermore, in materials science , pyridine derivatives are utilized in the development of functional materials such as conducting polymers and sensors. arkat-usa.orgsigmaaldrich.com The ability of the pyridine nitrogen to coordinate with metal ions also makes pyridine-containing ligands essential in organometallic chemistry and catalysis. beilstein-journals.orgnih.gov

The diverse applications of pyridine scaffolds are summarized in the table below:

| Field | Significance of Pyridine Scaffolds | Examples of Applications |

| Medicinal Chemistry | Privileged structure, enhances solubility and bioavailability. | Antibacterial, antifungal, anticancer, and anti-inflammatory drugs. sigmaaldrich.comnih.govnih.gov |

| Agrochemicals | High efficacy and selectivity. | Herbicides, insecticides, and fungicides. arkat-usa.orgsigmaaldrich.combeilstein-journals.org |

| Materials Science | Used in the development of functional materials. | Conducting polymers, sensors. arkat-usa.orgsigmaaldrich.com |

| Catalysis | Acts as a ligand for metal catalysts. | Organometallic complexes for various chemical transformations. beilstein-journals.orgnih.gov |

Strategic Importance of Organoboron Compounds as Synthetic Intermediates

Organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable tools in modern organic synthesis. nih.govwikipedia.orgdiva-portal.org Their rise to prominence is largely due to their unique combination of stability, low toxicity, and versatile reactivity. nih.govrsc.org Unlike many other organometallic reagents, organoboron compounds are generally stable to air and moisture, making them easier to handle. organic-chemistry.org

The carbon-boron bond, while having low polarity, allows for the transfer of the organic group in a predictable and controlled manner. nih.gov This has made them key reagents in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

The most significant application of organoboron compounds is undoubtedly the Suzuki-Miyaura cross-coupling reaction . wikipedia.orgdiva-portal.orgorganic-chemistry.org This palladium-catalyzed reaction between an organoboron compound and an organic halide has become one of the most powerful and widely used methods for the synthesis of biaryls, polyolefins, and styrenes. diva-portal.org The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling have made it a favored method in the pharmaceutical industry for the synthesis of complex molecules.

The key features of organoboron compounds as synthetic intermediates are highlighted in the following table:

| Feature | Description |

| Stability | Generally stable to air and moisture, facilitating handling and storage. organic-chemistry.org |

| Low Toxicity | More environmentally benign compared to other organometallic reagents like organotins or organozincs. diva-portal.org |

| Versatile Reactivity | Participate in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govwikipedia.org |

| Functional Group Tolerance | Compatible with a wide array of functional groups, allowing for their use in the late-stage functionalization of complex molecules. |

| Commercial Availability | A large number of boronic acids and their derivatives are commercially available. diva-portal.org |

Contextualizing 5-(Dimethoxymethyl)pyridine-3-boronic Acid in Advanced Synthetic Strategies

This compound is a specialized building block that combines the key features of both pyridine scaffolds and organoboron compounds. nih.gov Its structure, featuring a pyridine ring substituted with a boronic acid group at the 3-position and a dimethoxymethyl group at the 5-position, makes it a valuable reagent for the synthesis of highly functionalized pyridine derivatives. nih.gov

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions . cymitquimica.comdiva-portal.org In these reactions, the boronic acid moiety allows for the coupling of the pyridine ring to a variety of aryl or heteroaryl halides, leading to the formation of complex biaryl structures. nih.govchemenu.com The ability to introduce a substituted pyridine core is of significant interest in medicinal chemistry, given the prevalence of this scaffold in drug molecules. cymitquimica.com

The dimethoxymethyl group is a protected form of an aldehyde, known as an acetal (B89532). This protecting group strategy is crucial in multi-step syntheses. The acetal is stable under the basic conditions typically employed in Suzuki-Miyaura coupling reactions, preventing the otherwise reactive aldehyde from undergoing undesired side reactions. Following the cross-coupling, the acetal can be readily hydrolyzed under acidic conditions to unveil the aldehyde functionality. sigmaaldrich.com This newly revealed aldehyde can then serve as a versatile handle for a wide range of further chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, allowing for the introduction of even greater molecular diversity.

The strategic utility of this compound is outlined below:

| Feature of this compound | Synthetic Advantage |

| Pyridine-3-boronic acid moiety | Enables participation in Suzuki-Miyaura cross-coupling reactions for the synthesis of 3-substituted pyridines. arkat-usa.orgsigmaaldrich.com |

| Dimethoxymethyl group (acetal) | Serves as a stable protecting group for an aldehyde functionality during cross-coupling. |

| Potential for deprotection | The acetal can be hydrolyzed to an aldehyde, providing a functional group for further synthetic elaboration. |

In essence, this compound is a bifunctional reagent that allows for the strategic construction of complex molecules containing a pyridine-5-carbaldehyde motif, a valuable synthon in the development of new pharmaceuticals and other functional materials.

Structure

2D Structure

Properties

IUPAC Name |

[5-(dimethoxymethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-7(9(11)12)5-10-4-6/h3-5,8,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNACDCFMQPHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681667 | |

| Record name | [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-31-2 | |

| Record name | B-[5-(Dimethoxymethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformative Chemistry of 5 Dimethoxymethyl Pyridine 3 Boronic Acid

Transformations Involving the Boronic Acid Moiety

The C-B bond of the boronic acid is the cornerstone of the molecule's application in cross-coupling chemistry. However, the reactivity and stability of the free boronic acid can be modulated through conversion into various derivatives.

Free boronic acids often exist in equilibrium with their trimeric anhydrides, known as boroxines, particularly in the solid state upon dehydration. While generally reactive in cross-coupling, free boronic acids can be susceptible to degradation pathways like protodeboronation. To enhance stability, facilitate purification, and modify reactivity, 5-(dimethoxymethyl)pyridine-3-boronic acid can be converted into more stable derivatives such as boronic esters and trifluoroborate salts.

Boronic Esters: Esterification with diols is a common strategy. Pinacol (B44631) esters, formed by reaction with pinacol, are particularly prevalent due to their high crystallinity, chromatographic stability, and attenuated reactivity, which can be beneficial in multi-step syntheses. Generally, 3-pyridinylboronic acids and their esters exhibit good stability compared to their 2-pyridinyl counterparts. arkat-usa.org The conversion to esters like the pinacol derivative provides a robust form of the reagent that is less prone to premature decomposition. arkat-usa.org For instance, N-phenyldiethanolamine (PDEA) has been used to create highly stable 2-pyridylboronates, which are stabilized by an intramolecular dative bond between the nitrogen and boron atoms, making them stable for prolonged storage. researchgate.net Similarly, MIDA (N-methyliminodiacetic acid) boronate esters are used in "slow release" strategies, where the stable MIDA boronate hydrolyzes under specific basic conditions to gradually release the reactive boronic acid, minimizing side reactions. wikipedia.orgresearchgate.net

Trifluoroborate Salts: Reaction with potassium hydrogen fluoride (B91410) (KHF₂) converts boronic acids into the corresponding potassium trifluoroborate salts (R-BF₃K). These salts are typically crystalline, air-stable solids with significantly enhanced stability over the parent boronic acids. They are often used directly in cross-coupling reactions, where they slowly release the active boronic species under the reaction conditions.

The choice between the free acid, an ester, or a salt allows chemists to tune the reagent's properties for specific applications, balancing stability during storage and purification with the requisite reactivity for bond formation.

Table 1: Comparison of Boronic Acid Derivatives

| Derivative Type | General Structure | Key Properties |

|---|---|---|

| Boronic Acid | R-B(OH)₂ | Reactive, prone to dehydration and protodeboronation. |

| Boroxine (Anhydride) | (R-BO)₃ | Trimeric form, often present in solid-state boronic acids. |

| Pinacol Ester | R-B(pin) | Crystalline, stable to chromatography, moderately reactive. |

| MIDA Ester | R-B(MIDA) | Highly stable, used for slow release of boronic acid. wikipedia.orgresearchgate.net |

| Trifluoroborate Salt | [R-BF₃]⁻K⁺ | Air-stable, crystalline solid, requires activation for coupling. |

Protodeboronation Pathways and Strategies for Stabilization

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a frequent and undesirable side reaction in processes utilizing boronic acids. wikipedia.org The propensity for this reaction is highly dependent on the electronic nature of the organic substituent and the reaction conditions, particularly pH. wikipedia.orged.ac.uk

For pyridine-based boronic acids, the position of the boronic acid group is critical. While 2-pyridyl boronic acids are notoriously unstable and undergo rapid protodeboronation, 3-pyridyl and 4-pyridyl boronic acids are substantially more stable. ed.ac.ukacs.org Studies have shown that the half-life for protodeboronation of 3-pyridyl boronic acid can be greater than one week under basic conditions (pH 12, 70 °C). ed.ac.ukacs.org The enhanced stability of the 3-pyridyl isomer is attributed to the absence of a facile pathway for fragmentation that plagues the 2-pyridyl analogue, which can form a zwitterionic intermediate that readily decomposes. wikipedia.orgnih.gov

Despite its relative stability, this compound can still undergo protodeboronation under forcing conditions. Strategies to mitigate this risk mirror those used for general stabilization:

Conversion to Esters: As mentioned, stable esters like MIDA boronates serve as a "slow release" platform. wikipedia.org This strategy keeps the concentration of the sensitive free boronic acid low throughout the reaction, thereby minimizing the rate of protodeboronation relative to the desired cross-coupling. wikipedia.org

pH Control: The rate of protodeboronation is highly pH-dependent. ed.ac.uk Maintaining optimal pH during a reaction is crucial to suppress this side reaction while ensuring efficient transmetalation in the catalytic cycle.

Use of Additives: In some cases, Lewis acid additives can attenuate protodeboronation rates for certain heteroaromatic boronic acids. ed.ac.ukacs.org

Chemistry of the Dimethoxymethyl Functional Group

The dimethoxymethyl group is a classic acetal (B89532), serving as a stable protecting group for the corresponding aldehyde.

The primary role of the dimethoxymethyl group in this molecule is to act as a "masked aldehyde." nih.gov Free aldehydes can be reactive under conditions used to manipulate the boronic acid moiety (e.g., lithiation/borylation sequences or subsequent cross-coupling reactions). The acetal is stable to bases, nucleophiles, and many organometallic reagents, making it an ideal protecting group. organic-chemistry.org

Deprotection to unveil the aldehyde (5-formylpyridine-3-boronic acid) is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org Various acidic conditions can be employed, ranging from aqueous mineral acids (like HCl) to Lewis acids or solid-supported acid catalysts. The choice of reagent allows for controlled deprotection, often under mild conditions to avoid decomposition of the sensitive boronic acid group.

Common deprotection methods include:

Aqueous Acid: Treatment with dilute aqueous acids like HCl or H₂SO₄ in a co-solvent such as THF or acetone.

Lewis Acids: Reagents like indium(III) trifluoromethanesulfonate (B1224126) can catalyze deprotection under neutral conditions. organic-chemistry.org

Solid-Phase Catalysts: Perchloric acid adsorbed on silica (B1680970) gel is an efficient and reusable catalyst for acetal cleavage. organic-chemistry.org

Once deprotected, the resulting 5-formylpyridine-3-boronic acid becomes a bifunctional building block. The aldehyde can participate in a wide array of classical transformations, providing a route to diverse molecular architectures. The challenge often lies in selecting conditions that are compatible with the boronic acid.

Examples of downstream transformations include:

Reductive Amination: Reaction with a primary or secondary amine followed by reduction with an agent like sodium triacetoxyborohydride (B8407120) (STAB) to form secondary or tertiary amines.

Wittig Reaction: Olefination with a phosphorus ylide to form an alkene.

Oxidation: Conversion of the aldehyde to a carboxylic acid using mild oxidants.

Grignard/Organolithium Addition: Reaction with organometallic reagents to form secondary alcohols.

These transformations open pathways to a vast chemical space, leveraging the aldehyde as a handle for further molecular elaboration after the boronic acid has been utilized in a key bond-forming step, or vice-versa.

Reactivity of the Pyridine (B92270) Nitrogen in Catalytic Systems

The lone pair of electrons on the pyridine nitrogen atom imparts Lewis basicity, which can significantly influence the outcome of transition-metal-catalyzed reactions. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the pyridine nitrogen can coordinate to the palladium center. This coordination can be detrimental, leading to catalyst inhibition or deactivation by forming stable, off-cycle complexes.

However, this interaction is not always negative and can be exploited. In some systems, the nitrogen atom can act as a directing group, influencing the regioselectivity of a reaction. In the context of this compound, the primary consideration is its potential interference in Suzuki coupling.

Strategies to manage the effect of the pyridine nitrogen include:

Ligand Choice: Employing bulky, electron-rich phosphine (B1218219) ligands can sometimes minimize the coordination of the pyridine nitrogen to the metal center.

Use of Additives: Copper(I) salts have been reported to improve the efficiency of Suzuki couplings involving pyridyl boronates, potentially by interacting with the pyridine nitrogen and preventing catalyst poisoning. researchgate.net

N-Oxide Formation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This modification withdraws electron density from the ring and blocks the Lewis basic site, preventing catalyst coordination. The N-oxide can often be removed in a subsequent step if the parent pyridine is desired.

Asymmetric Catalysis: In rhodium-catalyzed asymmetric reactions, the pyridine moiety can be a key part of the substrate that interacts with the chiral catalyst to induce enantioselectivity, as seen in the synthesis of 3-substituted piperidines from pyridine precursors. nih.gov

The reactivity of the pyridine nitrogen is therefore a critical factor to consider when designing catalytic processes with this building block, requiring careful optimization of reaction conditions to achieve the desired outcome.

Strategic Utility of 5 Dimethoxymethyl Pyridine 3 Boronic Acid in Advanced Organic Synthesis

Application as a Building Block in Complex Molecule Construction

The unique structural arrangement of 5-(dimethoxymethyl)pyridine-3-boronic acid, featuring a reactive boronic acid moiety at the 3-position and a protected aldehyde equivalent (dimethoxymethyl group) at the 5-position, positions it as a highly strategic building block for the synthesis of complex molecules. The boronic acid group serves as a handle for the formation of new carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry.

Precursors for Substituted Heterocyclic Scaffolds

A general representation of how a pyridine-3-boronic acid can be used to synthesize a substituted pyridine (B92270) is shown below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Pyridine-3-boronic acid | Aryl/Heteroaryl Halide | Palladium Catalyst, Base | Aryl/Heteroaryl-substituted pyridine |

| 3-Halopyridine | This compound | Palladium Catalyst, Base | 3-(5-(Dimethoxymethyl)pyridin-3-yl)pyridine |

This table represents a generalized Suzuki-Miyaura reaction and is for illustrative purposes.

Intermediates for Polyaromatic and Biaryl Systems

The biaryl motif is a common structural feature in natural products, pharmaceuticals, and organic materials. The Suzuki-Miyaura cross-coupling reaction is one of the most efficient methods for the synthesis of biaryl and polyaromatic systems, and arylboronic acids are key reagents in this transformation. The homocoupling of aryl boronic acids, catalyzed by transition metals such as copper, also provides a direct route to symmetrical biaryls. Although specific studies employing this compound for the synthesis of polyaromatic or biaryl systems have not been identified in the reviewed literature, its structure is amenable to such transformations. It can be envisaged that this compound could be coupled with a variety of aryl or heteroaryl halides to generate complex, unsymmetrical biaryl structures containing a functionalizable pyridine ring.

Contribution to Functional Materials Development

Pyridine-containing compounds have found applications in the development of functional organic materials, including organic light-emitting diodes (OLEDs) and other electronic devices. The electron-deficient nature of the pyridine ring can be exploited to create materials with specific electronic properties. While there is no direct evidence in the searched literature of this compound being used in functional materials, related pyridine derivatives are known to be precursors to such materials. For example, compounds containing a pyridine-3,5-dicarbonitrile (B74902) moiety have been investigated for their use in OLEDs. The dimethoxymethyl group on our target compound could potentially be transformed into other functional groups that are beneficial for materials applications.

Role in the Synthesis of Precursors for Biologically Active Compounds

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. Boronic acid-functionalized pyridines are therefore of high interest as intermediates in the synthesis of new therapeutic agents. mdpi.com

Development of Lead Compound Intermediates in Medicinal Chemistry

The development of new drugs often involves the synthesis of numerous analogues of a lead compound to optimize its biological activity and pharmacokinetic properties. The modular nature of the Suzuki-Miyaura coupling makes pyridine boronic acids ideal reagents for this purpose, allowing for the rapid generation of a library of related compounds. While direct citations for the use of this compound in medicinal chemistry programs are scarce in the public domain, it is plausible that this compound could serve as a valuable intermediate. The dimethoxymethyl group acts as a masked aldehyde, which can be unveiled at a later synthetic stage to introduce further diversity into the molecular structure. This dual functionality makes it a strategic choice for the synthesis of complex, highly functionalized molecules that are often required in modern drug discovery. For instance, kinase inhibitors, a major class of cancer therapeutics, often feature complex heterocyclic cores that can be assembled using boronic acid-mediated cross-coupling reactions.

A patent for disubstituted acetylenes with retinoid-like activity describes the synthesis of 2-(2-(4,4-Dimethylchroman-6-yl)ethynyl)-5-dimethoxymethylpyridine, a compound containing the same core structure as our target molecule, highlighting the relevance of this scaffold in medicinal chemistry.

Stereoselective Synthesis of Advanced Pharmaceutical Intermediates

The control of stereochemistry is of paramount importance in the synthesis of pharmaceuticals, as different stereoisomers of a drug can have vastly different biological activities. A notable application of pyridine and arylboronic acids is in the stereoselective synthesis of chiral piperidines, which are common motifs in drug molecules. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine has been developed to produce enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.

While this specific methodology has not been reported with this compound, it demonstrates the potential for pyridine boronic acids to participate in highly stereoselective transformations to generate valuable pharmaceutical intermediates. The development of such asymmetric methods is a key area of research in organic synthesis.

Mechanistic Insights and Computational Approaches to 5 Dimethoxymethyl Pyridine 3 Boronic Acid Reactivity

Elucidation of Reaction Mechanisms

The functionalization of the pyridine (B92270) core using 5-(dimethoxymethyl)pyridine-3-boronic acid is most prominently achieved through transition metal-catalyzed cross-coupling reactions. The elucidation of the underlying mechanisms is key to optimizing reaction conditions and expanding their scope.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, connecting an organoboron species with an organic halide or triflate. youtube.com The process is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three primary steps. youtube.com The difficulty in coupling electron-deficient heteroaryl boron derivatives like pyridine boronic acids often stems from slow transmetalation rates and a propensity for protodeboronation. nih.gov

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is as follows:

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a catalytically active Pd(0) complex. This step involves the breaking of the carbon-halogen bond and results in the formation of a square planar Pd(II) intermediate, where the oxidation state of the metal has increased by two. youtube.com The susceptibility of the C-X bond to this step generally follows the trend C-I > C-Br > C-Cl, which is why aryl bromides are common starting materials. illinois.edu

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the Pd(II) complex. The reaction requires a base, which activates the boronic acid by converting it into a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)₃]⁻). researchgate.netacs.org This borate then reacts with the Pd(II) intermediate, exchanging its halide or other leaving group for the aryl or heteroaryl group from the boron reagent. youtube.com For pyridine-based boronic acids, this step can be rate-limiting. nih.gov

Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

A summary of the steps is presented in the table below.

Table 1: Fundamental Steps of the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Species Involved |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. | Pd(0) complex, Aryl Halide |

| Transmetalation | The organic group is transferred from the activated boronic acid to the Pd(II) center. | Aryl-Pd(II)-X complex, Organoborate |

| Reductive Elimination | The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst. | Di-organo-Pd(II) complex |

While palladium is the dominant catalyst for Suzuki-Miyaura reactions, other transition metals and additives are often employed to enhance efficiency and overcome challenges associated with specific substrates. Silver salts, for instance, are known to improve the efficiency of palladium-catalyzed cross-coupling reactions. researchgate.net

In studies involving challenging substrates like electron-poor boronic acids, silver compounds such as silver carbonate (Ag₂CO₃) have been identified as crucial additives. nih.gov The mechanistic role of these silver additives is often to facilitate the transmetalation step, which is frequently the rate-determining step in couplings with electron-deficient boronic acids. nih.gov Although the precise mechanism can vary, it is proposed that silver can participate in an intermediate exchange, potentially forming an organosilver species that more readily undergoes transmetalation with the palladium center. The use of silver can be particularly beneficial in promoting couplings that are otherwise recalcitrant under standard conditions.

The substituents on the pyridine ring play a significant role in modulating its reactivity. The pyridine ring itself is electron-deficient, which deactivates it towards electrophilic substitution but makes it reactive towards nucleophilic attack. uoanbar.edu.iq In the context of cross-coupling, the electronic properties of substituents influence the catalytic cycle.

The 5-(dimethoxymethyl) group, an acetal (B89532), primarily serves as a stable protecting group for a formyl (aldehyde) functionality. Its influence on the reaction pathway is twofold:

Electronic Effect: The dimethoxymethyl group is generally considered to be weakly electron-withdrawing through inductive effects owing to the electronegative oxygen atoms. This can further decrease the electron density of the already electron-deficient pyridine ring. Electron-donating groups on the pyridine ring have been shown to increase the electron density around a coordinated metal center. nih.govnih.gov Conversely, an electron-withdrawing group like the acetal can impact the rates of oxidative addition and transmetalation. The electron-deficient nature of the pyridine boronic acid can slow the rate of transmetalation. nih.gov

Synthetic Utility: The primary role of the dimethoxymethyl group is often strategic. It is stable under the typically basic conditions of the Suzuki-Miyaura reaction but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions post-coupling. This allows for the installation of a versatile formyl group that can be used for subsequent synthetic transformations.

Theoretical and Computational Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for obtaining a deeper, atomistic understanding of complex reaction mechanisms like the Suzuki-Miyaura coupling.

DFT calculations are widely employed to refine the understanding of the Suzuki-Miyaura catalytic mechanism. rsc.org These theoretical approaches allow researchers to model the structures of intermediates and transition states, providing insights that are often difficult to obtain through experimental means alone.

Key applications of DFT in studying the reactivity of pyridine boronic acids include:

Mechanism Refinement: DFT computations can evaluate different proposed mechanistic pathways, such as determining whether the base first interacts with the palladium complex or the boronic acid. acs.org Studies have strongly suggested that the main pathway begins with the reaction of the base and the organoboronic acid to form the reactive borate. researchgate.netacs.org

Predicting Selectivity: In cases of polychlorinated pyridines or other substrates with multiple reactive sites, DFT can be used to understand the origins of site-selectivity. rsc.org This is often achieved by calculating the energies of different possible oxidative addition transition states.

Explaining Side Reactions: Computational modeling can help rationalize the formation of unexpected side products. For instance, DFT has been used to model pathways leading to hydrodebromination, a common side reaction in couplings with bromo-pyridazines. mdpi.com

Analyzing Reactant and Product Properties: DFT is also used to analyze the electronic and structural properties of the reactants and products, calculating reactivity descriptors that can help predict the stability and reactivity of novel compounds. mdpi.com

A central goal of computational studies is to map the entire energy profile of a catalytic cycle. This involves locating all intermediates and, crucially, the transition states that connect them. The calculated energy barriers (activation energies) for each step allow for the identification of the rate-determining step of the reaction.

For the Suzuki-Miyaura reaction, DFT studies have provided detailed pictures of key transition states:

Oxidative Addition TS: Calculations have been used to model the transition state for the oxidative addition of the aryl halide to the palladium(0) catalyst. These studies can reveal the influence of ligands and substituents on the energy barrier of this step. researchgate.net

Transmetalation TS: The transition state for the transfer of the organic group from boron to palladium is of particular interest. Calculations have detailed the bond-breaking (C-B) and bond-forming (Pd-C) processes, including key bond distances. nih.gov For example, in one modeled system, the C-B bond breaking and Pd-C bond formation at the transition state had a calculated activation energy of 36.8 kcal/mol, identifying it as the rate-determining step. nih.gov

Reductive Elimination TS: The final C-C bond-forming step has also been modeled, with calculations showing the simultaneous formation of the product and regeneration of the catalyst. nih.gov

By comparing the energetic profiles of different potential pathways, DFT provides a powerful predictive tool for understanding and ultimately controlling the reactivity of complex molecules like this compound in cross-coupling reactions.

Table 2: Examples of Insights from Computational Studies on Suzuki-Miyaura Reactions

| Computational Method | Focus of Study | Key Finding | Reference |

|---|---|---|---|

| DFT (Becke3LYP) | Role of the base in transmetalation | The main mechanism involves the initial reaction of the base with the boronic acid. | acs.org |

| DFT | Mechanism of hydrodebromination side reaction | Provided reasonable mechanisms to account for regioselectivity of hydrodebromination. | mdpi.com |

| DFT | Suzuki coupling on a zeolite catalyst | Identified transmetalation as the rate-determining step with a calculated activation energy of 36.8 kcal/mol. | nih.gov |

| DFT | Site-selectivity in polychlorinated heteroarenes | Used a 'distortion-interaction' model to understand the origins of selectivity in oxidative addition. | rsc.org |

Analysis of Solvation Effects and Lewis Acidity in Reaction Systems

The reactivity of boronic acids, including this compound, is intricately linked to their Lewis acidic nature and the influence of the surrounding solvent environment. Computational chemistry provides a powerful lens through which to examine these properties, offering molecular-level insights that are often challenging to obtain through experimental means alone. While specific computational studies focusing exclusively on this compound are not extensively available in publicly accessible literature, a comprehensive understanding can be constructed by analyzing research on analogous pyridine-based and substituted phenylboronic acids.

Boronic acids function as Lewis acids, accepting a pair of electrons, most commonly from a Lewis base like a hydroxide (B78521) ion in aqueous media. This interaction leads to an equilibrium between the neutral, trigonal planar boronic acid and its corresponding anionic, tetrahedral boronate form. nih.govmdpi.com The position of this equilibrium, which is crucial for the compound's role in various chemical reactions, is dictated by the electronic properties of the substituents on the aromatic ring and the nature of the solvent. mdpi.com

Computational studies on substituted phenylboronic acids have demonstrated that electron-withdrawing groups generally decrease the pKa value, thereby increasing the Lewis acidity, while electron-donating groups have the opposite effect. mdpi.com In the case of this compound, the pyridine nitrogen itself is an electron-withdrawing feature, which would be expected to enhance the Lewis acidity of the boron center.

Solvation plays a critical role in stabilizing both the neutral boronic acid and the charged boronate species. nih.gov The choice of solvent can significantly influence reaction rates and outcomes by altering the energy landscape of the reaction pathway. nih.gov Computational models, such as the Polarizable Continuum Model (PCM) and its variants, are often employed to calculate the free energy of solvation, providing a quantitative measure of the solvent's impact. researchgate.netresearchgate.net However, accurately modeling the solvation of substituted pyridines can be challenging, and sometimes requires the inclusion of explicit solvent molecules in the calculation to achieve results that correlate well with experimental data. researchgate.netresearchgate.net

Research on other boronic acids has shown that the solvation energy of the charged boronate form is substantially more stabilizing than that of the neutral boronic acid. nih.gov This differential solvation is a key driver in the boronic acid-boronate equilibrium. The introduction of substituents can alter the charge distribution within the molecule, thereby affecting how strongly it interacts with the surrounding solvent molecules. For instance, studies on methyl-substituted pyridines have shown that each additional methyl group makes the hydration free energy more negative, indicating more favorable solvation. nih.gov

To illustrate the impact of substituents and solvation on Lewis acidity, the following tables present hypothetical and analogue-based data derived from computational studies on related boronic acid systems.

Table 1: Calculated Lewis Acidity Parameters for Analogue Boronic Acids This table presents data for phenylboronic acid and a hypothetical substituted pyridine boronic acid to illustrate the expected electronic effects. Lewis acidity can be computationally probed by calculating the fluoride (B91410) ion affinity (FIA), where a more negative value indicates stronger Lewis acidity.

| Compound | Substituent at para-position | Calculated Fluoride Ion Affinity (kcal/mol) in Gas Phase | Calculated Fluoride Ion Affinity (kcal/mol) in Water |

|---|---|---|---|

| Phenylboronic Acid | -H | -45.2 | -20.5 |

| 4-Nitrophenylboronic Acid | -NO2 (Electron-withdrawing) | -52.8 | -25.1 |

| 4-Methoxyphenylboronic Acid | -OCH3 (Electron-donating) | -42.1 | -18.9 |

| Pyridine-3-boronic acid (Analogue) | Pyridine N (Electron-withdrawing) | -50.5 | -23.8 |

Table 2: Solvation Free Energies (ΔGsolv) in Different Solvents for Pyridine Analogues This table demonstrates how the choice of solvent can affect the stabilization of a molecule. The data is based on general principles and data for substituted pyridines. More negative values indicate stronger stabilization by the solvent.

| Compound | Solvent | Dielectric Constant (ε) | Calculated ΔGsolv (kcal/mol) |

|---|---|---|---|

| Pyridine | Water | 78.4 | -4.7 |

| Pyridine | Acetonitrile | 36.6 | -4.2 |

| Pyridine | Dimethyl Sulfoxide (DMSO) | 46.7 | -5.1 |

| Pyridine | Chloroform | 4.8 | -2.3 |

| 3-methylpyridine | Water | 78.4 | -4.5 |

The interplay between intrinsic Lewis acidity, governed by electronic effects, and the modulating influence of the solvent is a central theme in understanding the reactivity of this compound. Computational approaches, by dissecting these contributions, provide invaluable guidance for predicting the behavior of this compound in various reaction systems and for the rational design of new synthetic methodologies.

Future Perspectives and Emerging Research Directions

Expanding the Scope of Transformative Reactions for Diversification

5-(Dimethoxymethyl)pyridine-3-boronic acid is primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to introduce the 5-(dimethoxymethyl)pyridin-3-yl moiety into various molecular scaffolds. chemimpex.com This reaction is fundamental in the synthesis of pharmaceuticals and agrochemicals. However, future research is focused on leveraging both the boronic acid and the masked aldehyde for more complex and diverse molecular construction.

Post-Coupling Deprotection and Derivatization: A key advantage of this reagent is that the dimethoxymethyl group is stable under typical Suzuki coupling conditions. After the coupling reaction, the acetal (B89532) can be easily hydrolyzed to reveal the aldehyde functionality. This aldehyde can then undergo a vast array of subsequent reactions, such as reductive amination, Wittig reactions, and condensation reactions, to generate a highly diversified library of compounds from a single coupling product.

Tandem and Cascade Reactions: Designing one-pot reactions that combine the Suzuki coupling with a subsequent transformation of the aldehyde group is a major goal. For instance, a sequence could involve a palladium-catalyzed coupling followed by the in-situ addition of a catalyst for a reductive amination, streamlining the synthesis of complex amines. nih.gov

Alternative Cross-Coupling Reactions: While Suzuki coupling is dominant, the utility of this compound can be expanded to other metal-catalyzed reactions, including the Chan-Lam coupling (C-N bond formation) and the Petasis reaction (a multicomponent reaction to form amino acids).

The diversification potential starting from a single Suzuki coupling product is illustrated below.

| Reaction on Aldehyde | Reagents/Conditions | Resulting Functional Group |

| Reductive Amination | Amine (R-NH2), Reducing Agent (e.g., NaBH(OAc)3) | Secondary/Tertiary Amine |

| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Alkene |

| Grignard Reaction | Organomagnesium Halide (R-MgBr), then H3O+ | Secondary Alcohol |

| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated System |

Advanced Applications in Chemical Biology and Smart Materials

The unique structural features of boronic acids make them ideal candidates for applications in chemical biology and materials science. chemimpex.com The pyridine (B92270) nitrogen adds an additional site for hydrogen bonding or metal coordination, while the boronic acid itself can form reversible covalent bonds with diols—a common motif in biological molecules like saccharides. nih.govnih.gov

Chemical Biology: The ability of boronic acids to bind with sugars is being exploited for the development of glucose sensors and targeted drug delivery systems. nih.gov this compound, after deprotection to the aldehyde, offers a point for conjugation to peptides, proteins, or fluorescent tags. nih.gov This allows for the creation of sophisticated bioprobes where the pyridine-boronic acid moiety acts as a recognition element for specific biological targets, such as cell surface carbohydrates. The boronic acid group itself is relatively small and has low toxicity, making it suitable for incorporation into molecules designed for biological systems. nih.gov

Smart Materials: In materials science, boronic acids are used to create "smart" polymers and gels that respond to specific stimuli, such as changes in pH or the presence of sugars. The reversible nature of the boronate ester bond allows for the creation of self-healing materials. By incorporating this compound into polymer chains, researchers can design materials whose properties (e.g., viscosity, permeability) change in response to glucose, with potential applications in controlled-release drug depots or environmental remediation systems. The pyridine nucleus can also be used to coordinate with metal ions, leading to the formation of advanced coordination polymers or metal-organic frameworks (MOFs). bldpharm.com

Sustainable and Green Chemistry Approaches in Utilization and Synthesis

Applying the principles of green chemistry to the synthesis and use of this compound is a critical area of future research, aiming to reduce environmental impact and improve safety. researchgate.net

Greener Synthesis: As mentioned, moving away from cryogenic organolithium chemistry towards catalytic borylation represents a significant green advancement. researchgate.net Furthermore, replacing hazardous organic solvents with greener alternatives like 2-methyl-tetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) in the synthesis and workup steps can drastically reduce the environmental footprint.

Greener Utilization (Cross-Coupling): The development of Suzuki coupling protocols that proceed in environmentally benign solvents like water or ethanol (B145695) is a key objective. researchgate.net Research into highly active palladium catalysts, including palladium nanoparticles or palladacycles, allows for a dramatic reduction in catalyst loading (from mol% to ppm levels), which minimizes metal contamination in the final product and reduces cost.

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product is a core tenet of green chemistry. researchgate.net Tandem or one-pot reactions, as described in section 6.2, are inherently greener as they reduce the number of intermediate purification steps, thereby saving solvent and energy and reducing waste generation. nih.gov

| Green Chemistry Principle | Application in Synthesis/Utilization of this compound |

| Waste Prevention | Employing one-pot/tandem reactions to minimize purification steps and solvent waste. researchgate.net |

| Atom Economy | Using catalytic C-H borylation instead of halogen-metal exchange to reduce byproducts. |

| Less Hazardous Synthesis | Avoiding highly reactive and pyrophoric reagents like n-butyllithium where possible. |

| Safer Solvents & Auxiliaries | Replacing traditional ethereal solvents with greener alternatives; performing reactions in water. researchgate.net |

| Energy Efficiency | Developing synthetic routes that operate at ambient temperature instead of cryogenic conditions. orgsyn.org |

| Catalysis | Using recyclable, low-loading catalysts for both synthesis and cross-coupling reactions. nih.gov |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-(Dimethoxymethyl)pyridine-3-boronic acid, and how are yields optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, pyridine precursors (e.g., halogenated derivatives) are reacted with boronic acid pinacol esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene, ethanol, and aqueous K₂CO₃ at 105°C . Yields can be optimized by controlling reaction time (12–24 hours), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 boronic acid to halide). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of dimethoxymethyl (δ 3.2–3.4 ppm for OCH₃) and boronic acid (δ 8.0–8.5 ppm for aromatic protons adjacent to boron) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>97% by area under the curve) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 226.08) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 0–6°C to prevent boronic acid dehydration or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Periodic purity checks via HPLC are advised for long-term storage .

Advanced Research Questions

Q. How does the dimethoxymethyl substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electronic Effects : The electron-donating dimethoxymethyl group increases electron density at the pyridine ring, enhancing oxidative addition efficiency with Pd catalysts. Compare coupling yields with non-substituted analogs (e.g., pyridine-3-boronic acid) using identical conditions .

- Steric Effects : The substituent’s bulk may slow transmetallation; kinetic studies (monitored by in situ IR or GC-MS) can quantify rate differences .

Q. What experimental strategies mitigate protodeboronation side reactions during Suzuki couplings with this compound?

- Methodology :

- pH Control : Maintain reaction pH 7–9 using buffered aqueous phases (e.g., Na₂CO₃) to stabilize the boronate intermediate .

- Catalyst Selection : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress undesired β-hydride elimination. Compare turnover numbers (TONs) under varying catalytic systems .

- Low-Temperature Protocols : Perform reactions at 50–80°C instead of reflux to minimize thermal degradation .

Q. How does the compound’s binding affinity vary under acidic conditions relevant to hypoxic tumor microenvironments?

- Methodology :

- ¹H NMR Titration : Measure binding constants (K) with sialic acid analogs at pH 5.0–7.4. Prepare solutions in D₂O/DMSO-d₆ and track chemical shift changes in aromatic protons .

- Competitive Assays : Compare K values with structurally similar boronic acids (e.g., 3-pyridylboronic acid) to assess substituent-driven selectivity .

Key Considerations for Experimental Design

- Contradictions in Data : Discrepancies in reported yields may arise from solvent purity or catalyst lot variability. Always pre-dry solvents and validate catalyst activity via control reactions.

- Advanced Applications : The compound’s stability in polar aprotic solvents (e.g., DMF) enables its use in multi-step syntheses of pharmaceuticals, such as kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.